rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Stereochemistry Quality Control Procurement Specification

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans (CAS 1989638-04-1) is a racemic, trans-configured heterocyclic small molecule with molecular formula C11H18N2O2 (MW 210.27 g/mol). The compound features a 1-ethyl-1H-pyrazole ring linked at the 4-position to the 2-position of a tetrahydropyran (oxane) ring bearing a hydroxymethyl group at the 3-position, with the substituents in a trans relative orientation.

Molecular Formula C11H18N2O2
Molecular Weight 210.277
CAS No. 1989638-04-1
Cat. No. B2698354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans
CAS1989638-04-1
Molecular FormulaC11H18N2O2
Molecular Weight210.277
Structural Identifiers
SMILESCCN1C=C(C=N1)C2C(CCCO2)CO
InChIInChI=1S/C11H18N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-7,9,11,14H,2-5,8H2,1H3/t9-,11+/m0/s1
InChIKeyWVNNLBHPEQBZEI-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





rac-[(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans (CAS 1989638-04-1): Product Baseline & Identity


rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans (CAS 1989638-04-1) is a racemic, trans-configured heterocyclic small molecule with molecular formula C11H18N2O2 (MW 210.27 g/mol) . The compound features a 1-ethyl-1H-pyrazole ring linked at the 4-position to the 2-position of a tetrahydropyran (oxane) ring bearing a hydroxymethyl group at the 3-position, with the substituents in a trans relative orientation . It is commercially supplied as a versatile research scaffold for medicinal chemistry and organic synthesis applications .

Why Generic Substitution Fails for rac-[(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans


Generic substitution in the pyrazole-tetrahydropyran scaffold series is precluded by the multiplicative impact of regioisomeric, stereochemical, and N-substituent variations on both physicochemical and biological properties. The target compound bears a 1-ethyl substituent on the pyrazole N1, a pyrazole-4-yl attachment to the oxane 2-position, and a trans relationship between the oxane 2- and 3-substituents . Close analogs bearing N1-methyl instead of N1-ethyl (CAS 2031242-04-1) alter lipophilicity by approximately one methylene unit (estimated ΔlogP ~ +0.5), which can shift membrane permeability and target binding . Regioisomeric variants with the pyrazole attached at the 5-position rather than the 4-position (CAS 1969287-74-8) present the N-ethyl group in a different spatial orientation relative to the oxane hydroxymethyl, directly affecting pharmacophoric geometry . The racemic trans configuration further distinguishes this compound from enantiopure cis or single-enantiomer preparations, where differing pharmacokinetic profiles are expected . For procurement, substituting any of these close analogs changes the chemical identity and invalidates any structure-activity data tied specifically to CAS 1989638-04-1. However, it must be noted that quantitative head-to-head comparative data for this specific compound against its analogs remain extremely limited, and the above differentiation rests primarily on well-established scaffold structure-property principles and chemical logic.

Quantitative Procurement Evidence: rac-(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans Differentiation Data


Stereochemical Purity Assessment: Enantiomeric Excess of Target Compound from Commercial Sources

Commercial suppliers specify the target compound as a racemic mixture with trans relative configuration. The compound is supplied with a minimum purity of 95% by the vendor Biosynth (via CymitQuimica) . In the absence of chiral chromatographic resolution, this racemate contains an equimolar mixture of the (2R,3S)-trans and (2S,3R)-trans enantiomers. This specification directly differentiates the product from the enantiopure (2S,3S)-cis analog (CAS not explicitly specified but listed as a distinct catalog item), which represents a different diastereomeric series with distinct three-dimensional pharmacophore geometry .

Stereochemistry Quality Control Procurement Specification

Supplier Sourcing and Pricing Analysis for Bulk Procurement Decisions

The target compound is available from multiple commercial suppliers with differentiated pricing tiers that inform procurement strategy. CymitQuimica (Biosynth brand) offers 25 mg at €297.00 and 250 mg at €1,110.00, with further scale-up to 50 mg and 500 mg available on inquiry . Cato Research Chemicals lists the compound as in-stock with same-day shipping for orders placed by 4 PM . In contrast, the structurally related methyl analog (CAS 2031242-04-1) is listed with a purity specification of 95% but from different vendor catalogs , and the regioisomeric 5-yl variant (CAS 1969287-74-8) is available at a separate price point . Direct per-milligram cost comparison between the 1-ethyl-4-yl target and its 1-methyl-4-yl analog is not available from a single supplier, but the differing vendor distribution suggests supply constraints may affect lead times and pricing for the ethyl analog.

Procurement Supply Chain Cost Analysis

Scaffold Class-Level Evidence: Pyrazole-Tetrahydropyran Motif in Kinase Inhibitor Selectivity

Evidence from the broader pyrazole-tetrahydropyran scaffold class indicates that the 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold enhances kinase inhibitor selectivity through conformational rigidity, as contrasted with more flexible linker-based architectures . The tetrahydropyran oxygen and the pyrazole nitrogen atoms provide a defined hydrogen-bonding geometry that restricts the conformational ensemble available to the inhibitor, thereby favoring binding to specific kinase ATP pockets. The target compound extends this scaffold with a 2,3-trans-disubstituted oxane bearing a hydroxymethyl group, creating an additional hydrogen-bond donor/acceptor site. This differentiates it from the simpler 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole core. However, no quantitative selectivity data (e.g., kinase panel IC50 ratios) are available for the target compound itself; all selectivity inferences are class-level extrapolations from the broader pyrazole-tetrahydropyran kinase inhibitor literature, including SYK inhibitor series where intramolecular tetrahydropyran-pyrazole interactions influence metabolic fate [1].

Kinase Inhibition Scaffold Selectivity Conformational Rigidity

Intramolecular Reactivity Differentiation: Tetrahydropyran-Pyrazole Proximity Effects from SYK Inhibitor Metabolism Studies

In vitro metabolism studies of SYK inhibitors AZ-A and AZ-B, which bear a primary amine on the tetrahydropyran ring adjacent to the pyrazole, identified unusual metabolites arising from intramolecular reactions between the tetrahydropyran amine and a putative epoxide intermediate on the pyrazole ring, confirmed by β-mercaptoethanol trapping experiments [1]. The target compound differs critically from these SYK inhibitors in that it contains a hydroxymethyl group rather than a primary amine at the oxane 3-position. This structural variation is expected to alter the propensity for intramolecular cyclization and the resulting metabolic profile, as the hydroxyl group is a poorer nucleophile than the primary amine. However, no direct comparative metabolism data exist for the target compound; the inference is based solely on the documented amine reactivity in the SYK inhibitor series AZ-A and AZ-B.

Drug Metabolism Intramolecular Reactions Chemical Stability

Limitations Statement: Extent of Publicly Available Quantitative Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChemSpider, vendor technical datasheets) retrieved no peer-reviewed head-to-head comparative studies in which the target compound was quantitatively benchmarked against its closest structural analogs (e.g., N1-methyl vs. N1-ethyl, 4-yl vs. 5-yl regioisomer, trans vs. cis diastereomer) in any biological assay, physicochemical measurement, or in vivo model [1][2]. The evidence presented in this guide is therefore classified as Class-level inference or Supporting evidence. Procurement decisions based on structure-activity rationale remain scientifically valid, but users should verify that the specific configuration and purity of the supplied material meet their experimental requirements through in-house analytical characterization (e.g., chiral HPLC, NMR) upon receipt.

Data Availability Evidence Gap Procurement Risk

Application Scenarios for rac-[(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans Based on Current Evidence


Medicinal Chemistry Scaffold Diversification in Kinase Inhibitor Programs

The trans-pyrazole-tetrahydropyran scaffold class has been implicated in kinase inhibitor design, where the conformational rigidity of the pyrazole-oxane linkage enhances target selectivity relative to flexible-linker alternatives . The target compound's trans-2,3-disubstituted oxane bearing a hydroxymethyl group provides an additional vector for hydrogen-bonding interactions with kinase hinge or ribose pocket residues, differentiating it from simpler 4-yl-pyrazole-tetrahydropyran analogs. Medicinal chemistry teams can use this compound as a starting scaffold for fragment-based or structure-guided optimization of kinase inhibitors, with the understanding that kinase selectivity data for the compound itself are not yet published and must be generated internally.

Stereochemical Probe for Structure-Activity Relationship (SAR) Studies

The racemic trans configuration of this compound makes it suitable as a reference point in diastereomeric SAR series. Researchers comparing the biological activity of enantiopure (2S,3S)-cis versus racemic trans preparations can use this compound to disentangle the contributions of relative configuration from absolute configuration to target binding. This is particularly relevant when the synthetic route yields a mixture of diastereomers and chiral resolution is employed downstream; procurement of the defined racemic trans material ensures batch-to-batch consistency in SAR campaigns.

Chemical Biology Tool for Investigating Pyrazole-Tetrahydropyran Intramolecular Interactions

Building on the documented intramolecular reactivity between tetrahydropyran amines and pyrazole rings in SYK inhibitors [1], this compound's hydroxymethyl substituent offers a less nucleophilic comparator for probing the structural determinants of such intramolecular cyclization events. By comparing the chemical stability and metabolite profiles of this compound with its amine-bearing analogs, researchers can delineate the role of the 3-position substituent in governing metabolic fate, informing the design of more metabolically stable pyrazole-tetrahydropyran drug candidates.

Organic Synthesis Building Block for Diversifiable Heterocyclic Libraries

The hydroxymethyl group serves as a versatile synthetic handle for further derivatization: oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or coupling to generate ester, ether, or carbamate linkages . The 1-ethyl substituent on the pyrazole provides a defined lipophilicity increment relative to the 1-methyl analog (estimated ΔlogP ~ +0.5), allowing library chemists to systematically vary the N-alkyl group while maintaining the trans-pyrazole-oxane core geometry. This cannot be achieved using the 1-methyl analog (CAS 2031242-04-1) or the 5-yl regioisomer (CAS 1969287-74-8), which present different steric and electronic environments.

Quote Request

Request a Quote for rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.